

# Elinzanetant Demonstrates Broad Efficacy in Treating Vasomotor Symptoms Across Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Elinzanetant |           |
| Cat. No.:            | B1671173     | Get Quote |

A comprehensive review of clinical trial data reveals that **elinzanetant**, a first-in-class dual neurokinin-1 and -3 (NK-1, NK-3) receptor antagonist, effectively reduces the frequency and severity of vasomotor symptoms (VMS) associated with menopause in a variety of patient populations. This guide provides a detailed comparison of **elinzanetant**'s performance against other non-hormonal treatments, supported by experimental data from pivotal clinical trials.

**Elinzanetant** has shown consistent efficacy in postmenopausal women with moderate to severe VMS, as well as in women experiencing VMS as a result of endocrine therapy for breast cancer.[1][2] Clinical trial data from the OASIS program (OASIS 1, 2, 3, and 4) have demonstrated statistically significant reductions in VMS frequency and severity compared to placebo.[3] Furthermore, **elinzanetant** has been shown to improve sleep quality and menopause-related quality of life.

### Comparative Efficacy of Non-Hormonal VMS Treatments

The following tables summarize the efficacy of **elinzanetant** in comparison to other notable non-hormonal treatments for VMS.

# Table 1: Efficacy of Elinzanetant in Different Patient Populations (OASIS Clinical Trial Program)



| Patient<br>Population                                         | Study   | Treatment Arm          | Change in Daily VMS Frequency from Baseline                          | Change in Daily VMS Severity from Baseline                   |
|---------------------------------------------------------------|---------|------------------------|----------------------------------------------------------------------|--------------------------------------------------------------|
| Postmenopausal<br>women with<br>moderate to<br>severe VMS     | OASIS 1 | Elinzanetant 120<br>mg | Week 4: -3.3;<br>Week 12: -3.2 (p<br>< 0.001 vs.<br>placebo)         | Week 4: -0.3;<br>Week 12: -0.4 (p<br>< 0.001 vs.<br>placebo) |
| Postmenopausal<br>women with<br>moderate to<br>severe VMS     | OASIS 2 | Elinzanetant 120<br>mg | Week 4: -3.0;<br>Week 12: -3.2 (p<br>< 0.001 vs.<br>placebo)         | Week 4: -0.2;<br>Week 12: -0.3 (p<br>< 0.001 vs.<br>placebo) |
| Postmenopausal<br>women with VMS<br>(no minimum<br>frequency) | OASIS 3 | Elinzanetant 120<br>mg | Week 12:<br>Statistically<br>significant<br>reduction vs.<br>placebo | Statistically significant reduction vs. placebo              |
| Women with endocrine therapy-induced VMS (HR+ breast cancer)  | OASIS 4 | Elinzanetant 120<br>mg | Week 1: -4.0 (vs.<br>-1.8 for placebo)                               | Statistically significant reduction vs. placebo              |

**Table 2: Comparative Efficacy of Other Non-Hormonal VMS Treatments** 



| Treatment                         | Mechanism of Action                            | Key Efficacy Findings                                                            |
|-----------------------------------|------------------------------------------------|----------------------------------------------------------------------------------|
| Fezolinatant                      | Neurokinin-3 (NK-3) receptor antagonist        | Significantly reduces VMS frequency and severity at 4 and 12 weeks.              |
| Paroxetine (SSRI)                 | Selective Serotonin Reuptake<br>Inhibitor      | Reduces hot flash frequency<br>by 33%-67% compared to<br>14%-38% with placebo.   |
| Venlafaxine (SNRI)                | Serotonin-Norepinephrine<br>Reuptake Inhibitor | ~50% reduction in VMS frequency after 8 weeks, comparable to low-dose estradiol. |
| Bazedoxifene/Conjugated Estrogens | Estrogen agonist/antagonist                    | Shown to relieve menopause-<br>associated VMS and vaginal<br>atrophy.            |

## **Experimental Protocols Elinzanetant: OASIS Clinical Trial Program**

The OASIS program consists of four Phase 3, multicenter, randomized, double-blind, placebocontrolled studies.

- OASIS 1 (NCT05042362) and OASIS 2 (NCT05099159):
  - Participants: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.
  - Intervention: Oral elinzanetant 120 mg once daily or placebo for 12 weeks, followed by a 14-week active treatment period.
  - Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
  - Secondary Endpoints: Improvements in sleep disturbances and menopause-related quality of life.



- OASIS 3 (NCT05030584):
  - Participants: Postmenopausal women aged 40 to 65 years with VMS, with no minimum frequency threshold for inclusion.
  - Intervention: Oral elinzanetant 120 mg once daily or placebo for 52 weeks.
  - Primary Endpoint: Mean change from baseline in the frequency of moderate to severe
     VMS at week 12.
  - Secondary Endpoints: Long-term safety and efficacy, including effects on sleep and quality of life.
- OASIS 4 (NCT05587296):
  - Participants: Women aged 18 to 70 years receiving endocrine therapy for hormone receptor-positive breast cancer and experiencing VMS.
  - Intervention: Oral elinzanetant 120 mg once daily or placebo for 12 weeks, followed by a
     40-week active treatment period.
  - Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.

## Fezolinatant: SKYLIGHT 1 (NCT04003155) and SKYLIGHT 2 (NCT04003142) Trials

- Participants: Women aged 40-65 years with an average of seven or more moderate-tosevere hot flashes per day.
- Intervention: Randomized to receive once-daily placebo, fezolinatant 30 mg, or fezolinatant 45 mg for 12 weeks, followed by a 40-week active treatment extension.
- Primary Endpoints: Mean change from baseline in VMS frequency and severity at weeks 4 and 12.

#### SSRI/SNRI: Venlafaxine Trial (MsFLASH-03)



- Participants: Perimenopausal and postmenopausal women with ≥2 bothersome VMS per day.
- Intervention: Randomized to receive low-dose oral 17-beta-estradiol 0.5 mg/day, venlafaxine XR 75 mg/day, or placebo for 8 weeks.
- Primary Endpoint: Mean daily frequency of VMS after 8 weeks of treatment.

#### **Signaling Pathways and Mechanism of Action**

Vasomotor symptoms are understood to originate from the hypothalamus, specifically involving the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons. During menopause, declining estrogen levels lead to hypertrophy and overactivity of these neurons, disrupting thermoregulation.

**Elinzanetant** is a dual antagonist of the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors. By blocking these receptors, **elinzanetant** modulates the activity of KNDy neurons, thereby helping to restore normal thermoregulation and reduce the frequency and severity of VMS. The dual antagonism may also contribute to improvements in sleep, as NK-1 receptors are implicated in sleep regulation.



Click to download full resolution via product page



Signaling pathway of vasomotor symptoms and **elinzanetant**'s mechanism of action.



Click to download full resolution via product page

Generalized experimental workflow for VMS clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. Frontiers | Magnitude of placebo response in clinical trials of paroxetine for vasomotor symptoms: a meta-analysis [frontiersin.org]
- 3. Low-dose paroxetine (7.5 mg) improves sleep in women with vasomotor symptoms associated with menopause PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elinzanetant Demonstrates Broad Efficacy in Treating Vasomotor Symptoms Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671173#elinzanetant-s-efficacy-in-different-patient-populations-with-vms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com